
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is a compound that features an adamantane core, which is a tricyclic hydrocarbon known for its stability and rigidity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate typically involves the adamantylation of acetamidine. One common method starts with 1-adamantylamine, which is reacted with acetamidine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The hydrate form is obtained by crystallizing the product from an aqueous solution.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One approach involves the use of adamantane derivatives, such as 1-bromoadamantane, which undergoes a series of reactions including substitution and hydrolysis to yield the final product. The process is optimized to minimize the use of toxic reagents and solvents, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form inclusion complexes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate involves its interaction with biological molecules through its mercapto group. This group can form covalent bonds with thiol groups in proteins, potentially altering their function. The adamantyl group provides stability and enhances the compound’s ability to penetrate biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: An antiviral and anti-Parkinson drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Uniqueness
Acetamidine, N-(1-adamantyl)-2-mercapto-, hydrochloride, hydrate is unique due to the presence of both the adamantyl and mercapto groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other adamantane derivatives, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
64058-95-3 |
|---|---|
Molekularformel |
C12H23ClN2OS |
Molekulargewicht |
278.84 g/mol |
IUPAC-Name |
N'-(1-adamantyl)-2-sulfanylethanimidamide;hydrate;hydrochloride |
InChI |
InChI=1S/C12H20N2S.ClH.H2O/c13-11(7-15)14-12-4-8-1-9(5-12)3-10(2-8)6-12;;/h8-10,15H,1-7H2,(H2,13,14);1H;1H2 |
InChI-Schlüssel |
GNBXJURZZRJOAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(CS)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


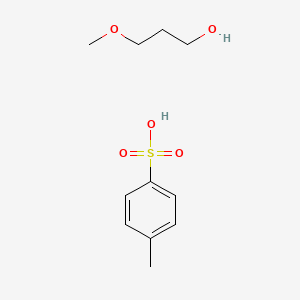
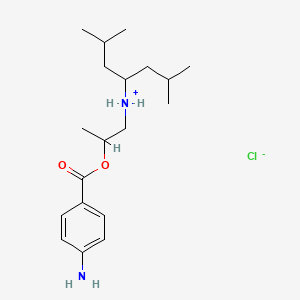
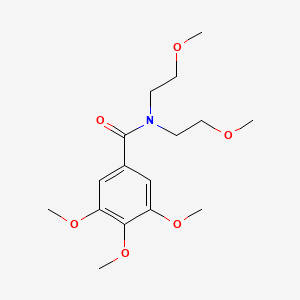

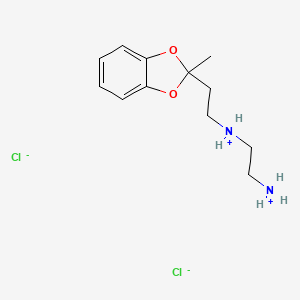
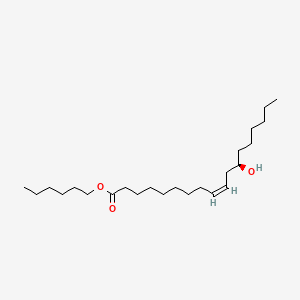
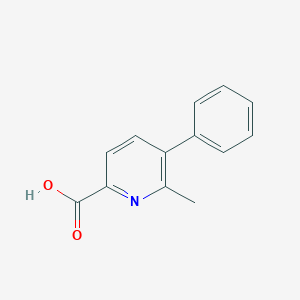

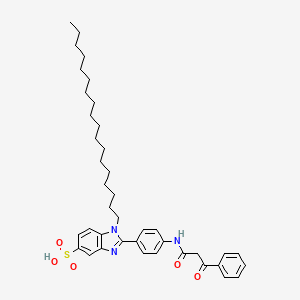
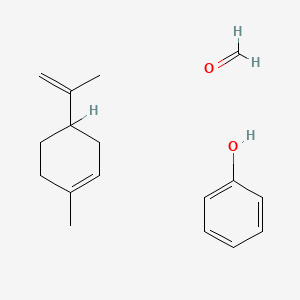
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
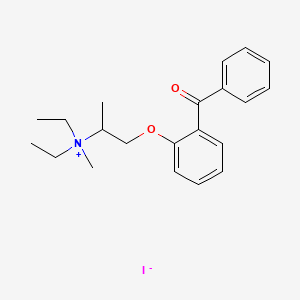
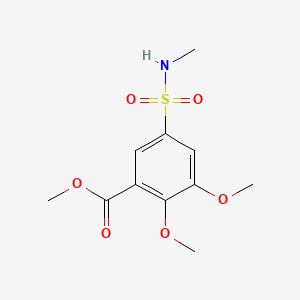
![N-[(1E)-4,4-dicyanobuta-1,3-dienyl]-N-(3-methylphenyl)acetamide](/img/structure/B13769878.png)
